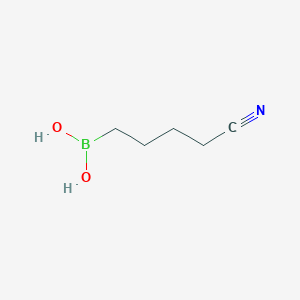
(4-Cyanobutyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Cyanobutyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .
準備方法
The synthesis of (4-Cyanobutyl)boronic acid typically involves the hydroboration of alkenes followed by oxidation. One common method is the hydroboration of 4-cyanobutene with diborane (B2H6) or a borane-tetrahydrofuran complex, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
(4-Cyanobutyl)boronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding alcohol or carboxylic acid.
Reduction: Reduction reactions can convert it to the corresponding alkane.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Suzuki-Miyaura Coupling: This is a prominent reaction where this compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common reagents and conditions for these reactions include palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reactants and conditions used.
科学的研究の応用
(4-Cyanobutyl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (4-Cyanobutyl)boronic acid in various reactions involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired carbon-carbon bond . The boronic acid group can also form reversible covalent bonds with diols, which is the basis for its use in sensors and probes .
類似化合物との比較
Similar compounds to (4-Cyanobutyl)boronic acid include other boronic acids such as phenylboronic acid, 4-cyanophenylboronic acid, and methylboronic acid . Compared to these compounds, this compound offers unique properties due to the presence of the cyanobutyl group, which can influence its reactivity and interactions in chemical reactions. For example, the cyanobutyl group can provide additional sites for functionalization and can affect the compound’s solubility and stability.
特性
CAS番号 |
1919893-23-4 |
|---|---|
分子式 |
C5H10BNO2 |
分子量 |
126.95 g/mol |
IUPAC名 |
4-cyanobutylboronic acid |
InChI |
InChI=1S/C5H10BNO2/c7-5-3-1-2-4-6(8)9/h8-9H,1-4H2 |
InChIキー |
QQIRWCJBFKGWMT-UHFFFAOYSA-N |
正規SMILES |
B(CCCCC#N)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


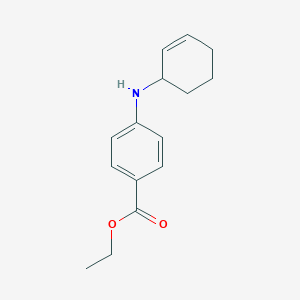
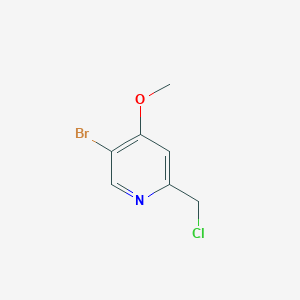

![(E)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B14139998.png)
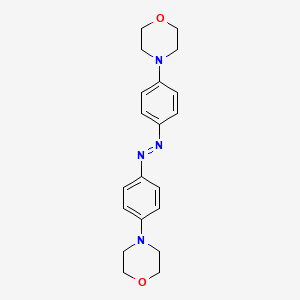
![1-[(E)-2-(4-methylphenyl)sulfonylvinyl]-4-nitrobenzene](/img/structure/B14140013.png)
![2-(4-chloropyridin-2-yl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B14140016.png)
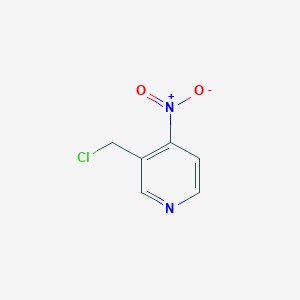
![1-[(E)-1,3-benzodioxol-5-ylmethylideneamino]benzimidazol-2-amine](/img/structure/B14140031.png)
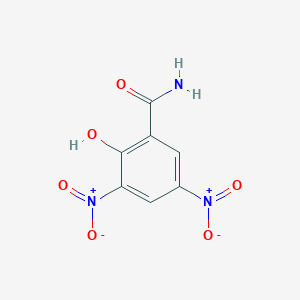
![8-Ethyl-1-methyl-7H-pyrrolo[2,3-H]quinolin-1-ium iodide](/img/structure/B14140039.png)
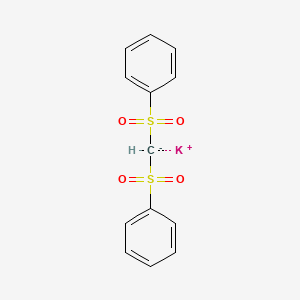
![2-[(3-fluorophenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B14140048.png)
![3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one--hydrogen chloride (1/1)](/img/structure/B14140053.png)
